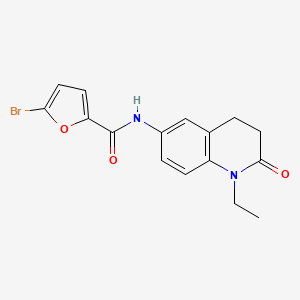

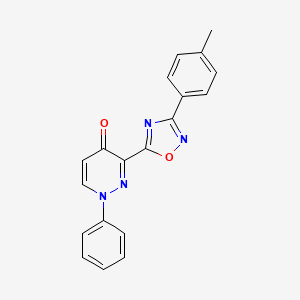

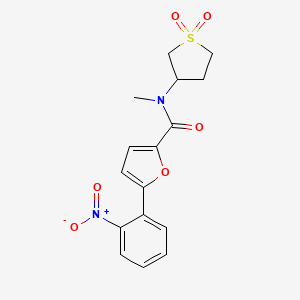

5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Tautomerism Studies

Research into the synthesis and tautomerism of related compounds, such as 2-methyl-9H-furo[2,3-b]quinolin-4-one, reveals insights into the behavior of similar chemical structures under different conditions. This understanding is crucial for developing compounds with specific characteristics and applications in chemical synthesis and pharmaceutical development (Ukrainets, Bereznyakova, & Turov, 2008).

Palladium-Catalyzed Cyclization

The use of palladium-catalyzed cyclization techniques in the synthesis of furo[3,2-c]quinolin-4(5H)-one illustrates the compound's role in facilitating the formation of complex heterocyclic structures. This method optimizes yield and highlights the chemical's utility in creating intricate molecular frameworks, which are often found in pharmaceutical agents (Lindahl et al., 2006).

Electrophilic Substitution Reactions

The compound's involvement in electrophilic substitution reactions, as demonstrated by the synthesis and reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, showcases its adaptability in chemical reactions to produce a variety of functionalized heterocyclic compounds. These reactions are foundational for the development of compounds with potential biological activity (El’chaninov & Aleksandrov, 2017).

Synthesis of Diimino-furans

The compound also plays a role in the novel synthesis of diimino-furans through palladium-catalyzed cyclization, indicating its utility in the creation of precursors for maleamides. This synthesis process underscores the versatility of the compound in contributing to the synthesis of new materials and pharmaceuticals (Jiang et al., 2014).

Polymorphs and Salts Formation

Investigations into the polymorphs and salts of related benzamide derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, provide insights into how variations in molecular structure can influence the packing patterns, hydrogen bonding interactions, and overall physical properties of a substance. Such studies are essential for the design and development of new materials with tailored properties (Khakhlary & Baruah, 2014).

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral replication, and cancer progression .

Mode of Action

Based on its structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to conformational changes in the target proteins, potentially altering their function.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to influence a variety of biological pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the known effects of structurally similar compounds, it can be hypothesized that it may have a broad range of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

5-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-2-19-12-5-4-11(9-10(12)3-8-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABOIUYBOOTXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)